2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
CAS No.: 1267654-20-5
Cat. No.: VC16006144
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1267654-20-5 |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 2-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
Standard InChI | InChI=1S/C7H8N2O3/c1-2-5-8-4(7(11)12)3-6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |
Standard InChI Key | BXQWLKTVPZPPAX-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC(=CC(=O)N1)C(=O)O |
Introduction
Structural and Nomenclature Clarifications
Chemical Identity and Isomeric Considerations
Property | 5-Carboxy Isomer (CID 21473456) | 4-Carboxy Isomer (Hypothetical) |
---|---|---|
Molecular Formula | C₇H₈N₂O₃ | C₇H₈N₂O₃ |
SMILES | CCC1=NC=C(C(=O)N1)C(=O)O | Not Available |
InChIKey | TXNBXCNSEIEFPJ-UHFFFAOYSA-N | — |
Predicted CCS (Ų) [M+H]+ | 133.3 | — |
Synthesis and Derivative Formation
Synthetic Routes for Related Pyrimidine Carboxylic Acids
While direct synthesis methods for the 4-carboxy isomer remain undocumented, analogous compounds provide insight into potential pathways. For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (a related ester) is synthesized via Biginelli-type multicomponent reactions involving urea, aldehydes, and β-keto esters . Adapting this method, substitution of the β-keto ester with a β-keto acid could theoretically yield the target carboxylic acid.
Hydrochloride Salt Formation
The hydrochloride salt of the 5-carboxy isomer (CID 132354266) is documented, with a molecular weight of 204.61 g/mol and the formula C₇H₉ClN₂O₃ . Salt formation typically enhances solubility and stability, suggesting that the 4-carboxy variant might similarly benefit from such derivatization.
Physicochemical and Spectroscopic Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry data for the 5-carboxy isomer reveals adduct-specific CCS values, which are critical for mass spectrometry-based identification :
Table 2: Predicted CCS Values for [C₇H₈N₂O₃] Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 169.06078 | 133.3 |
[M+Na]+ | 191.04272 | 145.1 |
[M-H]- | 167.04622 | 131.8 |
Solubility and Partition Coefficients
Computational models predict moderate aqueous solubility for the 5-carboxy isomer due to the polar carboxylic acid group, with a calculated LogP (octanol-water partition coefficient) of ~0.5 . The 4-carboxy analog may exhibit similar solubility but could differ in crystal packing due to altered hydrogen-bonding patterns.
Research Gaps and Future Directions
Data Limitations and Validation Needs
The absence of experimental data for the 4-carboxy isomer underscores the need for targeted synthesis and characterization. Key steps include:
-
Synthesis Validation: Confirming the feasibility of Biginelli-like reactions for 4-carboxy derivatives.
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Crystallographic Analysis: Resolving the crystal structure to assess intramolecular hydrogen bonding and conformation.
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Biological Screening: Evaluating antimicrobial or enzymatic inhibition properties.
Computational Modeling Opportunities
Density functional theory (DFT) calculations could predict the stability and electronic properties of the 4-carboxy isomer relative to its 5-carboxy counterpart. Molecular dynamics simulations may further elucidate solubility and aggregation behavior.
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